4-Bromo-5-chloro-1H-imidazole is a heterocyclic organic compound with the molecular formula C3H2BrClN2. It features a five-membered ring containing two nitrogen atoms and is characterized by the presence of bromine and chlorine substituents at the 4 and 5 positions, respectively. This compound is notable for its potential applications in pharmaceuticals and material science due to its unique structural properties and reactivity.
No information is available regarding the mechanism of action of BCI.
Due to the lack of specific data, it's crucial to handle BCI with caution assuming it might share properties with other halogenated compounds. These can include:
The reactivity of 4-bromo-5-chloro-1H-imidazole is influenced by its halogen substituents. Key reactions include:
4-Bromo-5-chloro-1H-imidazole exhibits significant biological activity, particularly as an antimicrobial agent. Its structure allows it to interact with biological targets, making it a candidate for drug development. Studies suggest that compounds with similar imidazole scaffolds often demonstrate antifungal, antibacterial, and antiviral properties. Specifically, this compound has been noted for its effectiveness against certain strains of bacteria and fungi .
Several methods exist for synthesizing 4-bromo-5-chloro-1H-imidazole:
4-Bromo-5-chloro-1H-imidazole finds applications in various fields:
Interaction studies have demonstrated that 4-bromo-5-chloro-1H-imidazole can form complexes with various biomolecules. These interactions are crucial for understanding its mechanism of action as an antimicrobial agent. Research indicates that its binding affinity to certain enzymes or receptors may enhance its efficacy in therapeutic applications .
Several compounds share structural similarities with 4-bromo-5-chloro-1H-imidazole, each possessing unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Bromo-1H-imidazole | Bromine at C-4 | Antimicrobial properties |
| 5-Chloro-1H-imidazole | Chlorine at C-5 | Antifungal activity |
| 4-Bromo-2-methylimidazole | Methyl group at C-2 | Potential anti-inflammatory effects |
| 4-Iodo-5-chloro-1H-imidazole | Iodine instead of bromine | Enhanced activity against resistant strains |
| 4-Bromo-5-fluoro-1H-imidazole | Fluorine instead of chlorine | Increased lipophilicity and bioavailability |
Each of these compounds varies in terms of reactivity and biological activity due to differences in their substituents. The presence of both bromine and chlorine in 4-bromo-5-chloro-1H-imidazole provides it with a distinct profile that may enhance its utility in medicinal chemistry compared to its analogs.
4-Bromo-5-chloro-1H-imidazole is a heterocyclic compound with the molecular formula C₃H₂BrClN₂ and a molecular weight of 181.41838 g/mol. The structure features a five-membered aromatic ring with two nitrogen atoms, with bromine at the 4-position and chlorine at the 5-position of the imidazole ring. Its structural characteristics can be summarized in the following table:
| Property | Value |
|---|---|
| Chemical Formula | C₃H₂BrClN₂ |
| Molecular Weight | 181.41838 g/mol |
| CAS Number | 17487-98-8 |
| EC Number | 848-419-5 |
| SMILES | C1=NC(=C(N1)Cl)Br |
| InChI | InChI=1S/C3H2BrClN2/c4-2-3(5)7-1-6-2/h1H,(H,6,7) |
| InChIKey | KRHIYYYHTXGSDW-UHFFFAOYSA-N |
| Appearance | Solid |
| Purity (Commercial) | 95-97% |
The compound possesses distinctive spectroscopic properties, with characteristic signals in ¹H-NMR spectroscopy. The hydrogen at the C2 position typically appears as a singlet at approximately 7.64 ppm, while the N-H proton can be observed at a higher chemical shift, indicating the acidic nature of this proton.
Irritant